2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid
Brand Name: Vulcanchem
CAS No.: 1009419-86-6
VCID: VC5617699
InChI: InChI=1S/C15H19NO5/c1-2-3-4-11(15(18)19)16-14(17)10-5-6-12-13(9-10)21-8-7-20-12/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17)(H,18,19)
SMILES: CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2
Molecular Formula: C15H19NO5
Molecular Weight: 293.319

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid

CAS No.: 1009419-86-6

Cat. No.: VC5617699

Molecular Formula: C15H19NO5

Molecular Weight: 293.319

* For research use only. Not for human or veterinary use.

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid - 1009419-86-6

Specification

CAS No. 1009419-86-6
Molecular Formula C15H19NO5
Molecular Weight 293.319
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H19NO5/c1-2-3-4-11(15(18)19)16-14(17)10-5-6-12-13(9-10)21-8-7-20-12/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17)(H,18,19)
Standard InChI Key AORPGIXDYDUHBH-UHFFFAOYSA-N
SMILES CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol . Its structure consists of a 2,3-dihydrobenzo dioxine ring substituted at the 6-position with a carbonyl group, which forms an amide bond with the primary amine of 6-aminohexanoic acid (Figure 1). The hexanoic acid chain terminates in a carboxylic acid group, contributing to the molecule’s amphiphilic properties.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number313688-52-7
IUPAC Name6-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbonyl]amino]hexanoic acid
MDL NumberMFCD01245239
SMILESO=C(NCCCCCC(=O)O)C1=CC2=C(OCO2)C=C1

Structural Analogs and Similarity

The benzo dioxine scaffold is a common pharmacophore in medicinal chemistry. For example, 2,3-dihydrobenzo[b][1, dioxine-6-carbaldehyde (CAS 29668-44-8), a precursor in related syntheses, shares the same aromatic core but features an aldehyde group instead of the amide-hexanoic acid substituent . This aldehyde is frequently employed in reductive amination reactions to generate secondary amines, which may serve as intermediates for compounds like 313688-52-7 .

Synthesis and Reaction Pathways

Key Synthetic Routes

While explicit details for synthesizing 313688-52-7 are scarce in the provided sources, plausible pathways can be inferred from analogous reactions. For instance, the synthesis of 2,3-dihydrobenzo dioxine-6-carboxamide derivatives typically involves:

  • Reductive Amination: Reacting 2,3-dihydrobenzo dioxine-6-carbaldehyde with 6-aminohexanoic acid under hydrogenation conditions (e.g., H₂, Raney Ni) .

  • Carboxylic Acid Activation: Coupling 2,3-dihydrobenzo[1, dioxine-6-carboxylic acid with 6-aminohexanoic acid using coupling agents like EDC or HOBt.

A representative procedure from the literature involves heating a benzaldehyde derivative with a primary amine in methanol under acidic catalysis, followed by reduction (e.g., NaBH₄) to stabilize the amine intermediate .

Table 2: Example Reaction Conditions for Analogous Compounds

Starting MaterialReagents/ConditionsProductYield
1,4-Benzodioxan-6-carbaldehyde + 3-amino-4-fluorobenzonitrileToluene, p-toluenesulfonic acid, reflux3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-fluorobenzonitrile90%

Purification and Characterization

Crude products are typically purified via recrystallization (e.g., methanol) or column chromatography. Structural confirmation relies on spectral techniques:

  • ¹H NMR: Peaks for the benzo dioxine protons (δ 6.7–6.9 ppm), methylene groups in the dioxine ring (δ 4.2 ppm), and hexanoic acid chain (δ 1.2–2.3 ppm) .

  • FT-IR: Stretches for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s solubility is influenced by its carboxylic acid group (hydrophilic) and aromatic/alkyl chains (hydrophobic). Predicted properties include:

  • Log P (octanol-water): ~1.34 (estimated via consensus models) .

  • Water Solubility: ~2.85 mg/mL (comparable to analogs with similar log P) .

  • pKa: The carboxylic acid group likely has a pKa of ~4.5–5.0, rendering it ionized at physiological pH.

Table 3: Predicted ADME Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityLow (due to carboxylic acid)
CYP450 InhibitionUnlikely (no reactive motifs)
BioavailabilityModerate (~55%)

Stability and Degradation

The amide bond is generally stable under physiological conditions but may hydrolyze in strongly acidic or basic environments. Storage recommendations include protection from moisture and temperatures below 25°C .

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